(R)-Dihydrolipoic acid

Catalog No.
S541135
CAS No.
119365-69-4
M.F
C8H16O2S2
M. Wt
208.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Dihydrolipoic acid

CAS Number

119365-69-4

Product Name

(R)-Dihydrolipoic acid

IUPAC Name

(6R)-6,8-bis(sulfanyl)octanoic acid

Molecular Formula

C8H16O2S2

Molecular Weight

208.3 g/mol

InChI

InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)/t7-/m1/s1

InChI Key

IZFHEQBZOYJLPK-SSDOTTSWSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(R)-Dihydrolipoic acid

Canonical SMILES

C(CCC(=O)O)CC(CCS)S

Isomeric SMILES

C(CCC(=O)O)C[C@H](CCS)S

The exact mass of the compound (R)-dihydrolipoic acid is 208.0592 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of dihydrolipoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(R)-Dihydrolipoic acid (R-DHLA) is the biologically active, reduced dithiol enantiomer of alpha-lipoic acid, characterized by a highly negative redox potential (-0.32 V) and a bidentate molecular structure. Unlike its oxidized precursor, R-DHLA is immediately active as a potent reducing agent and metal chelator without requiring in situ enzymatic or chemical reduction [1]. In industrial and advanced research settings, R-DHLA is primarily procured for its dual functionality: it serves as an exceptionally stable chiral capping ligand for metallic nanomaterials and acts as a stereospecific pharmacophore in biochemical systems [2]. Its high reactivity, enantiomeric purity, and ability to reduce sterically hindered disulfides make it a critical raw material for precision nanomedicine, epigenetic assay development, and advanced formulation pipelines.

Substituting pure R-DHLA with generic racemic DHLA, oxidized (R)-alpha-lipoic acid (R-ALA), or common monothiol reducing agents severely compromises process reproducibility and assay performance. Using R-ALA requires either chemical pre-reduction or reliance on cellular reducing equivalents, introducing unacceptable kinetic variability in cell-free assays and nanoparticle functionalization workflows[1]. Procurement of racemic DHLA introduces the unnatural S-enantiomer, which acts as a competitive inhibitor in biological systems, significantly reducing target binding affinity and overall efficacy [2]. Furthermore, replacing R-DHLA with standard monothiols like glutathione (GSH) or N-acetylcysteine (NAC) fails in applications requiring the reduction of complex protein disulfides or the bidentate anchoring of nanoparticles, as monothiols lack the necessary redox potential and dual-thiol binding geometry [3].

Stereospecific Target Binding Affinity in Epigenetic Assays

In epigenetic drug discovery, the enantiomeric purity of the dithiol pharmacophore is critical for target engagement. Isothermal titration calorimetry (ITC) demonstrates that (R)-DHLA binds directly to the catalytic Zn2+ ion of Histone Deacetylase 6 (HDAC6) with high affinity, whereas the (S)-enantiomer and the oxidized form show negligible interaction [1].

Evidence DimensionDissociation constant (K_D) for HDAC6 binding
Target Compound Data350 nM (R-DHLA)
Comparator Or BaselineNegligible binding (S-DHLA and oxidized R-ALA)
Quantified Difference>1000-fold difference in target affinity
ConditionsIsothermal titration calorimetry (ITC) of HDAC6-(R)-DHLA complex

Buyers developing HDAC inhibitors or conducting precision epigenetic screening must procure the pure R-enantiomer to ensure active site coordination and avoid assay dead-weight from the inactive S-isomer.

Superior Reduction of Sterically Hindered Protein Disulfides

For biochemical processes requiring the reduction of complex protein disulfides, dithiols significantly outperform standard monothiol reductants. Assays measuring the inhibition of human neutrophil elastase—which relies on intact disulfide bonds for activity—show that DHLA effectively reduces and inhibits the enzyme at low millimolar concentrations, while common monothiols fail to achieve significant reduction [1].

Evidence DimensionInhibition of elastase activity via disulfide reduction
Target Compound DataSignificant inhibition at 2 mM (DHLA)
Comparator Or BaselineNo significant inhibition at 2 mM (GSH and NAC)
Quantified DifferenceComplete functional divergence at equivalent 2 mM concentrations
ConditionsPurified human neutrophil elastase incubated at 37°C for 1 hour

Laboratories requiring robust reduction of structural protein disulfides must select R-DHLA over standard monothiols like GSH or NAC to achieve the necessary redox threshold.

Enhanced Formulation Efficacy and Avoidance of Competitive Inhibition

When formulating advanced therapeutics or nutraceuticals, the presence of the unnatural S-enantiomer significantly degrades performance. Clinical and pharmacokinetic evaluations indicate that the pure R-enantiomer is vastly more effective than the racemic mixture for reducing inflammatory markers, as the S-isomer competitively inhibits the body's utilization of the active R-form [1].

Evidence DimensionAnti-inflammatory efficacy and biological utilization
Target Compound DataHigh efficacy (Pure R-enantiomer)
Comparator Or BaselineUp to 10x lower efficacy (Racemic R/S mixture)
Quantified Difference8-10x greater effectiveness for the pure R-form
ConditionsIn vivo inflammatory pathway regulation (COX-2 and LOX pathways)

Formulators must procure enantiomerically pure R-DHLA to maximize therapeutic payload and eliminate the competitive inhibitory effects inherent to cheaper racemic substitutes.

Bidentate Capping Stability for Nanomedicine Functionalization

In the synthesis of metal nanoclusters for targeted delivery and immune modulation, the choice of capping ligand dictates in vivo stability. R-DHLA provides a bidentate dithiol anchor that yields highly stable cerium-modified gold nanoclusters (~3.4 nm), which demonstrate rapid and superior immune-modulating responses in autoimmune models compared to standard small-molecule drugs [1].

Evidence DimensionNanoparticle capping stability and therapeutic outcome
Target Compound DataRapid normalization of cytokine levels within 24 hours (R-DHLA-AuNCs)
Comparator Or BaselineSlower/inferior disease reversal (Standard RA drugs like methotrexate)
Quantified DifferenceSuperior B cell memory suppression and faster onset
ConditionsCollagen-induced arthritis rat models treated with R-DHLA-stabilized nanoclusters

Materials scientists must prioritize R-DHLA for nanoparticle functionalization to exploit its dual-thiol binding affinity, ensuring the colloidal stability required for advanced in vivo applications.

Chiral Ligand for Advanced Nanomaterial Functionalization

Because R-DHLA provides a stable bidentate dithiol anchor and a stereospecific biological interface, it is the premier choice for capping gold nanoclusters (AuNCs), quantum dots, and nanoceria. It ensures high colloidal stability and enables targeted immune modulation in nanomedicine formulations, outperforming standard monothiol ligands [1].

Stereospecific Epigenetic Probe Development

R-DHLA's highly specific 350 nM binding affinity to the catalytic Zn2+ ion of HDAC6 makes it an essential pharmacophore for developing selective histone deacetylase inhibitors. Procuring the pure R-enantiomer is mandatory for these assays to prevent the inactive S-enantiomer from confounding kinetic data[2].

High-Potency Antioxidant Formulation

In nutraceutical and pharmaceutical manufacturing, R-DHLA is utilized to create immediately active, highly bioavailable antioxidant therapies. By using the pure reduced R-form, formulators bypass the need for in vivo reduction and eliminate the competitive inhibition caused by the S-isomer found in racemic mixtures[3].

Reduction of Sterically Hindered Protein Disulfides

In specialized biochemical assays where standard monothiols (like GSH or NAC) fail to reduce complex structural disulfides, R-DHLA serves as a potent dithiol reducing agent. Its low redox potential (-0.32 V) allows it to efficiently reduce and modulate enzymes like human neutrophil elastase [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

208.05917210 Da

Monoisotopic Mass

208.05917210 Da

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

00K1YL9Q69

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

462-20-4

Wikipedia

(R)-dihydrolipoic acid

Dates

Last modified: 04-14-2024
1: Oláh Z, Vogg ATJ, Kremmer T, Szűcs Z, Varga Z, Dóczi R. Optimization of the reduction of (74)As(V) to (74)As(III) and of the labelling of dithiol dihydrolipoic acid. Appl Radiat Isot. 2019 Jul;149:75-82. doi: 10.1016/j.apradiso.2019.04.004. Epub 2019 Apr 15. PubMed PMID: 31029937.
2: Ren SH, Liu SG, Ling Y, Li NB, Luo HQ. Facile method for iodide ion detection via the fluorescence decrease of dihydrolipoic acid/beta-cyclodextrin protected Ag nanoclusters. Spectrochim Acta A Mol Biomol Spectrosc. 2019 Apr 5;212:199-205. doi: 10.1016/j.saa.2019.01.009. Epub 2019 Jan 4. PubMed PMID: 30639913.
3: Micillo R, Sirés-Campos J, García-Borrón JC, Panzella L, Napolitano A, Olivares C. Conjugation with Dihydrolipoic Acid Imparts Caffeic Acid Ester Potent Inhibitory Effect on Dopa Oxidase Activity of Human Tyrosinase. Int J Mol Sci. 2018 Jul 24;19(8). pii: E2156. doi: 10.3390/ijms19082156. PubMed PMID: 30042336; PubMed Central PMCID: PMC6121902.
4: Zhou K, Enkhjargal B, Xie Z, Sun C, Wu L, Malaguit J, Chen S, Tang J, Zhang J, Zhang JH. Dihydrolipoic Acid Inhibits Lysosomal Rupture and NLRP3 Through Lysosome-Associated Membrane Protein-1/Calcium/Calmodulin-Dependent Protein Kinase II/TAK1 Pathways After Subarachnoid Hemorrhage in Rat. Stroke. 2018 Jan;49(1):175-183. doi: 10.1161/STROKEAHA.117.018593. PubMed PMID: 29273596; PubMed Central PMCID: PMC5744882.
5: Wang B, Chen X, Wang Z, Xiong W, Xu T, Zhao X, Cao Y, Guo Y, Li L, Chen S, Huang S, Wang X, Fang M, Shen Z. Aldehyde dehydrogenase 1A1 increases NADH levels and promotes tumor growth via glutathione/dihydrolipoic acid-dependent NAD(+) reduction. Oncotarget. 2017 May 8;8(40):67043-67055. doi: 10.18632/oncotarget.17688. eCollection 2017 Sep 15. PubMed PMID: 28978015; PubMed Central PMCID: PMC5620155.
6: García-Cortés M, Fernández-Argüelles MT, Costa-Fernández JM, Sanz-Medel A. Sensitive prostate specific antigen quantification using dihydrolipoic acid surface-functionalized phosphorescent quantum dots. Anal Chim Acta. 2017 Sep 22;987:118-126. doi: 10.1016/j.aca.2017.08.003. Epub 2017 Aug 13. PubMed PMID: 28916035.
7: Regiart M, Fernández-Baldo MA, Villarroel-Rocha J, Messina GA, Bertolino FA, Sapag K, Timperman AT, Raba J. Microfluidic immunosensor based on mesoporous silica platform and CMK-3/poly-acrylamide-co-methacrylate of dihydrolipoic acid modified gold electrode for cancer biomarker detection. Anal Chim Acta. 2017 Apr 22;963:83-92. doi: 10.1016/j.aca.2017.01.029. Epub 2017 Jan 30. PubMed PMID: 28335979.
8: Bilska-Wilkosz A, Gorny M, Dudek M, Nowinski L, Bednarski M, Iciek M, Kowalczyk-Pachel D, Sokolowska-Jezewicz M, Filipek B, Wlodek L. INACTIVATION OF ALDEHYDE DEHYDROGENASE BY NITROGLYCERIN IN THE PRESENCE AND ABSENCE OF LIPOIC ACID AND DIHYDROLIPOIC ACID. IMPLICATIONS FOR THE PROBLEM OF DIFFERENTIAL EFFECTS OF LIPOIC ACID IN VITRO AND IN VIVO. Acta Pol Pharm. 2016 Nov;73(6):1531-1538. PubMed PMID: 29634107.
9: Zadehvakili B, McNeill SM, Fawcett JP, Giles GI. The design of redox active thiol peroxidase mimics: Dihydrolipoic acid recognition correlates with cytotoxicity and prooxidant action. Biochem Pharmacol. 2016 Mar 15;104:19-28. doi: 10.1016/j.bcp.2016.01.012. Epub 2016 Jan 19. PubMed PMID: 26801688.
10: Khan MI, Iqbal Z, Khan A. Simultaneous determination of the endogenous free α-lipoic acid and dihydrolipoic acid in human plasma and erythrocytes by RP-HPLC coupled with electrochemical detector. Methods Mol Biol. 2015;1208:345-60. doi: 10.1007/978-1-4939-1441-8_25. PubMed PMID: 25323519.
11: Castañeda-Arriaga R, Alvarez-Idaboy JR. Lipoic acid and dihydrolipoic acid. A comprehensive theoretical study of their antioxidant activity supported by available experimental kinetic data. J Chem Inf Model. 2014 Jun 23;54(6):1642-52. doi: 10.1021/ci500213p. Epub 2014 Jun 10. PubMed PMID: 24881907.
12: Wijayanti HB, Oh HE, Sharma R, Deeth HC. Reduction of aggregation of β-lactoglobulin during heating by dihydrolipoic acid. J Dairy Res. 2013 Nov;80(4):383-9. doi: 10.1017/S0022029913000332. Epub 2013 Jul 19. PubMed PMID: 23866304.
13: Liu J, Song E, Liu L, Ma X, Tian X, Dong H, Song Y. Polychlorinated biphenyl quinone metabolites lead to oxidative stress in HepG2 cells and the protective role of dihydrolipoic acid. Toxicol In Vitro. 2012 Sep;26(6):841-8. doi: 10.1016/j.tiv.2012.04.028. Epub 2012 May 8. PubMed PMID: 22580158.
14: Bérczi A, Zimányi L, Asard H. Dihydrolipoic acid reduces cytochrome b561 proteins. Eur Biophys J. 2013 Mar;42(2-3):159-68. doi: 10.1007/s00249-012-0812-x. Epub 2012 Apr 20. PubMed PMID: 22526465.
15: Houng WL, Lin CA, Shen JL, Yeh HI, Wang HH, Chang WH, Chan WH. Dihydrolipoic acid induces cytotoxicity in mouse blastocysts through apoptosis processes. Int J Mol Sci. 2012;13(3):3988-4002. doi: 10.3390/ijms13033988. Epub 2012 Mar 22. PubMed PMID: 22489194; PubMed Central PMCID: PMC3317754.
16: Zhao F, Liu ZQ. Comparison of antioxidant effectiveness of lipoic acid and dihydrolipoic acid. J Biochem Mol Toxicol. 2011 Jul-Aug;25(4):216-23. doi: 10.1002/jbt.20378. Epub 2010 Dec 10. PubMed PMID: 21812071.
17: Laurino P, Kikkeri R, Seeberger PH. Continuous-flow reactor-based synthesis of carbohydrate and dihydrolipoic acid-capped quantum dots. Nat Protoc. 2011 Jul 28;6(8):1209-20. doi: 10.1038/nprot.2011.357. PubMed PMID: 21799489.
18: Mikami Y, Shibuya N, Kimura Y, Nagahara N, Ogasawara Y, Kimura H. Thioredoxin and dihydrolipoic acid are required for 3-mercaptopyruvate sulfurtransferase to produce hydrogen sulfide. Biochem J. 2011 Nov 1;439(3):479-85. doi: 10.1042/BJ20110841. PubMed PMID: 21732914.
19: Khan A, Iqbal Z, Watson DG, Khan A, Khan I, Muhammad N, Muhammad S, Nasib HA, Iqbal N, Faiz-Ur-Rehman, Kashif M. Simultaneous determination of lipoic acid (LA) and dihydrolipoic acid (DHLA) in human plasma using high-performance liquid chromatography coupled with electrochemical detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Jun 15;879(20):1725-31. doi: 10.1016/j.jchromb.2011.04.017. Epub 2011 Apr 22. PubMed PMID: 21550862.
20: Chan WH, Houng WL, Lin CA, Lee CH, Li PW, Hsieh JT, Shen JL, Yeh HI, Chang WH. Impact of dihydrolipoic acid on mouse embryonic stem cells and related regulatory mechanisms. Environ Toxicol. 2013 Feb;28(2):87-97. doi: 10.1002/tox.20700. Epub 2011 Apr 1. PubMed PMID: 21462292.

Explore Compound Types